1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1-(4-sulfophenyl)-, sodium salt is a complex organic compound belonging to the pyrazole family, characterized by its unique structure that includes multiple functional groups. The molecular formula of this compound is C₁₁H₁₀N₂O₆SNa, and its molecular weight is approximately 342.24 g/mol. This compound is notable for its sulfonate and azo functionalities, which contribute to its solubility and potential biological activity.
These reactions are critical for modifying the compound’s structure for various applications.
The biological activity of 1H-Pyrazole-3-carboxylic acid derivatives is significant due to their interaction with specific molecular targets. These compounds have been shown to exhibit anti-inflammatory and analgesic properties by inhibiting enzyme activity through binding at active sites, thereby preventing substrate access. This mechanism underlies their potential therapeutic applications in treating pain and inflammation .
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo involves several steps:
Industrial production may involve larger reactors and optimized conditions for higher yields.
This compound finds applications in various fields:
Interaction studies have demonstrated that this compound can effectively interact with various enzymes and receptors. For instance, it may inhibit cyclooxygenase enzymes involved in the inflammatory process, showcasing its potential as an anti-inflammatory agent. Further studies are needed to elucidate the full range of interactions and their implications for therapeutic use .
Several compounds share structural similarities with 1H-Pyrazole-3-carboxylic acid derivatives. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | C₁₁H₈N₂O₆S | Increased water solubility due to sodium salt formation |
| 5-Acetyl-1H-pyrazole-3-carboxylic acid | C₇H₈N₂O₃ | Simpler structure with fewer functional groups |
| 4-Amino-1H-pyrazole | C₄H₆N₄ | Basic structure without carboxylic or sulfonic groups |
The uniqueness of 1H-Pyrazole-3-carboxylic acid lies in its complex functionalization that enhances solubility and biological activity compared to simpler pyrazole derivatives .